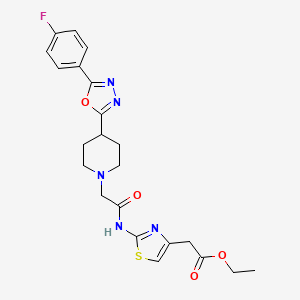

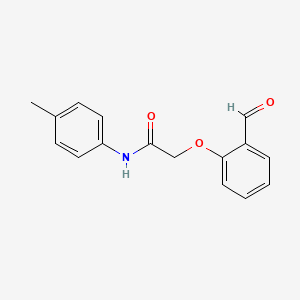

![molecular formula C13H9BrN2OS2 B2485796 5-溴-N-(4-甲基苯并[d]噻唑-2-基)噻吩-2-甲酰胺 CAS No. 391223-71-5](/img/structure/B2485796.png)

5-溴-N-(4-甲基苯并[d]噻唑-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that likely participates in various chemical reactions due to its functional groups. Such compounds are of interest in material science, pharmacology, and synthetic chemistry due to their unique structural features and potential biological activities.

Synthesis Analysis

The synthesis of similar compounds typically involves cyclization reactions of thioamides with chloroacetoacetates or bromoacetylation of azulenes followed by reactions with thioamides, thioureas, or thiosemicarbazones (Tang Li-jua, 2015); (Hiromi Takao et al., 2004). These methods highlight the versatility in creating complex molecules with multiple functional groups.

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods like IR, 1H NMR, and MS are commonly used to elucidate the structures of such compounds. For instance, the crystal structure analysis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide provided insights into its molecular configuration, exhibiting both intra and intermolecular hydrogen bonds (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Compounds like 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide often undergo bromination and nitration, revealing selectivity in reaction due to their structural configuration. For example, bromination reactions can occur at "abnormal" positions due to specific electronic structures, influencing reaction selectivity and outcomes (Bian-Peng Wu et al., 2013).

科学研究应用

合成和药理应用

- 研究已经探索了具有溴取代基的具有药理活性的苯并[b]噻吩衍生物的合成,突出它们在药物化学中的潜力。这些化合物是通过环化过程制备的,并进一步进行官能化以探索它们的药理特性 (Chapman et al., 1971)。

催化方法和计算应用

- 关于通过各种催化方法合成官能化噻吩基吡唑酰胺的研究已经报道。该研究包括通过计算应用探索结构特征,提供有关合成化合物的电子结构和潜在非线性光学(NLO)性质的见解 (Kanwal et al., 2022)。

用于材料科学的相关化合物的合成

- 已经合成了新型噻吩衍生物,用于作为刚性聚氯乙烯的光稳定剂,表明类似化合物在材料科学中的潜在用途,以增强聚合物在紫外照射下的耐久性 (Balakit et al., 2015)。

计算化学和生物活性

- 已经进行了结合噻吩和苯并咪唑或1,2,4-三唑基团的新化合物的合成和表征,计算研究和生物测定数据表明潜在的抗菌和抗真菌应用。这些研究强调了将合成化学与计算方法相结合以预测和评估新化合物的生物活性的重要性 (Mabkhot et al., 2017)。

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their inhibitory effects against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Biochemical Pathways

The inhibition of the aforementioned enzymes suggests that this compound may affect a variety of biochemical pathways, including dna replication, cell wall synthesis, and various metabolic processes .

Result of Action

The inhibition of various enzymes suggests that this compound may interfere with bacterial growth and proliferation .

属性

IUPAC Name |

5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2OS2/c1-7-3-2-4-8-11(7)15-13(19-8)16-12(17)9-5-6-10(14)18-9/h2-6H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDOWMNSRFQKAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

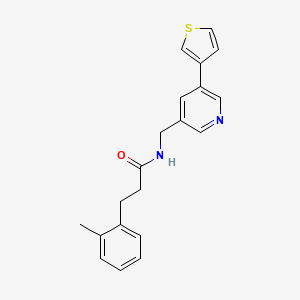

![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)

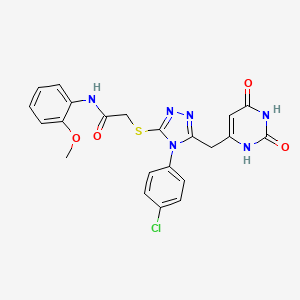

![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)

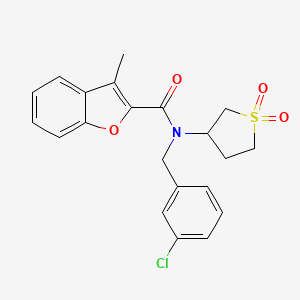

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)

![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)

![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)